2-((Z)-5-((E)-3-(furan-2-yl)allylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid
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Overview
Description
2-((Z)-5-((E)-3-(furan-2-yl)allylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a useful research compound. Its molecular formula is C14H13NO4S2 and its molecular weight is 323.38. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions:
This compound can be synthesized through a multi-step process involving the condensation of furan-2-carbaldehyde with an appropriate thiazolidinone precursor under controlled conditions.
The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the correct formation of double bonds and the desired (Z) and (E) configurations.
Industrial Production Methods:
Industrial synthesis often involves optimizing the reaction conditions to maximize yield and purity. This might include the use of advanced catalytic systems, continuous flow reactors, and precise temperature control to achieve efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions:
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution.
In oxidation reactions, specific oxidizing agents like potassium permanganate may convert functional groups within the molecule.
Reduction reactions often involve agents like lithium aluminum hydride to modify its chemical structure.
Substitution reactions can occur at the furan ring or the thiazolidinone moiety under appropriate conditions, often facilitated by acidic or basic catalysts.
Common Reagents and Conditions:
Common reagents include strong oxidizing and reducing agents, catalysts such as acids or bases, and specific solvents to facilitate the desired chemical transformations.
Major Products Formed:
Major products depend on the specific type of reaction and conditions used. For instance, oxidation might yield oxidized derivatives of the original compound, while reduction can produce more reduced analogs. Substitution reactions might lead to new compounds with altered functional groups at specific positions.
Scientific Research Applications: This compound holds potential across multiple scientific domains:
In chemistry , it serves as a model for studying reaction mechanisms and synthetic methodologies due to its complex structure.
In biology , researchers explore its interactions with biological molecules, assessing its potential as a biochemical tool or a therapeutic candidate.
In medicine , initial studies might investigate its pharmacological properties, including potential anti-inflammatory or anticancer activities.
In industry , it could be utilized in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which this compound exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors.
Its molecular structure allows it to bind to active sites or undergo transformations that modulate biochemical pathways. Detailed studies might reveal its binding affinities, inhibitory effects, or activation properties on various targets.
Comparison with Similar Compounds
Compared to other thiazolidinone derivatives or furan-based compounds, this compound's unique combination of functional groups sets it apart, potentially leading to distinct chemical and biological activities.
Similar compounds include other furan-2-yl derivatives and thiazolidinone analogs, each with varying chemical reactivity and application potential. These similarities and differences highlight the specific advantages and challenges associated with the compound .
Properties
IUPAC Name |
2-[(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S2/c1-2-10(13(17)18)15-12(16)11(21-14(15)20)7-3-5-9-6-4-8-19-9/h3-8,10H,2H2,1H3,(H,17,18)/b5-3+,11-7- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPKWAMTXNAHKJ-PGACXJNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C(=O)C(=CC=CC2=CC=CO2)SC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)O)N1C(=O)/C(=C/C=C/C2=CC=CO2)/SC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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